molecular formula C20H33NO2 B11983707 2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B11983707
M. Wt: 319.5 g/mol
InChI Key: HKATWTDPNVKLFO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide is an organic compound with the molecular formula C20H33NO2 It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the intermediate 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with N,N-bis(2-methylpropyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups may interact with enzymes or receptors, leading to modulation of biological pathways. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N,N-diisobutylacetamide
  • 2-(4-tert-butylphenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Uniqueness

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C20H33NO2/c1-15(2)12-21(13-16(3)4)19(22)14-23-18-10-8-17(9-11-18)20(5,6)7/h8-11,15-16H,12-14H2,1-7H3

InChI Key

HKATWTDPNVKLFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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